molecular formula C10H9BrN2O2 B8769607 ethyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

ethyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B8769607
M. Wt: 269.09 g/mol
InChI Key: OFXDCMIHNCXHBR-UHFFFAOYSA-N
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Patent
US07947706B2

Procedure details

To a solution of 2.24 g of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate in 150 mL of pyridine is added dropwise a solution of 3.53 g of pyridinium tribromide in 30 mL of pyridine, at 5° C. The reaction mixture is then stirred for 16 hours at a temperature in the region of 20° C., and then washed with 500 mL of ice-cold water. The suspension is filtered. The resulting solid is washed with water and then dried in a vacuum oven at 40° C. 1.97 g of ethyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are obtained, the characteristics of which are as follows:
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[C:10]([O:12][CH2:13][CH3:14])=[O:11].[Br-:15].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>N1C=CC=CC=1>[Br:15][C:3]1[C:4]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[NH:1][C:2]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
N1C(=CC=2C1=CN=CC2)C(=O)OCC
Name
Quantity
3.53 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 16 hours at a temperature in the region of 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5° C
WASH
Type
WASH
Details
washed with 500 mL of ice-cold water
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
The resulting solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(NC2=CN=CC=C21)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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